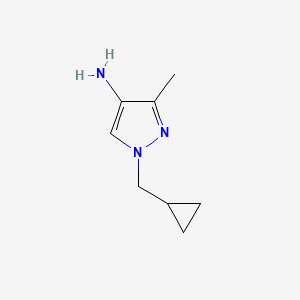
1-(Cyclopropylmethyl)-3-methyl-1h-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylmethyl)-3-methyl-1h-pyrazol-4-amine is an organic compound that features a cyclopropylmethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)-3-methyl-1h-pyrazol-4-amine typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of cyclopropylmethyl bromide with a pyrazole derivative under basic conditions to introduce the cyclopropylmethyl group . The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using catalysts to improve yield and selectivity. Techniques such as palladium-catalyzed cross-coupling reactions are employed to introduce the cyclopropylmethyl group efficiently . The use of continuous flow reactors can also enhance the scalability and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)-3-methyl-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Cyclopropylmethyl)-3-methyl-1h-pyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-3-methyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The cyclopropylmethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler compound with a cyclopropyl group attached to an amine.
Methylpyrazole: A compound with a methyl group attached to a pyrazole ring.
Cyclopropylmethylpyrazole: A compound similar to 1-(Cyclopropylmethyl)-3-methyl-1h-pyrazol-4-amine but with different substituents
Uniqueness
This compound is unique due to the combination of the cyclopropylmethyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields and enhances the compound’s potential as a research tool and therapeutic agent.
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C8H13N3/c1-6-8(9)5-11(10-6)4-7-2-3-7/h5,7H,2-4,9H2,1H3 |
InChI Key |
UMYPTZYLGOLSLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N)CC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,4-Difluorophenyl)sulfanyl]butan-2-one](/img/structure/B13175136.png)


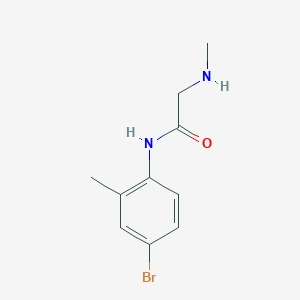

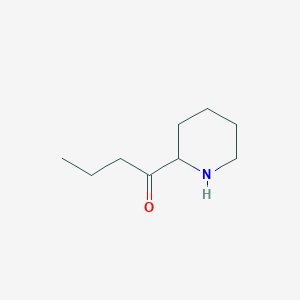
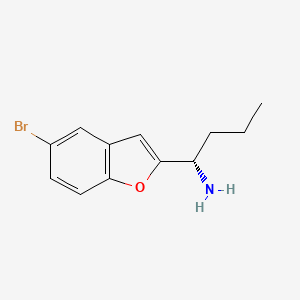
![1-[2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13175176.png)
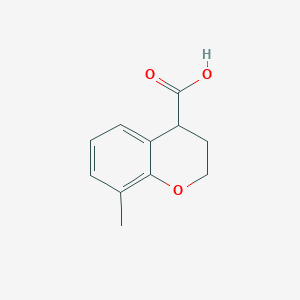
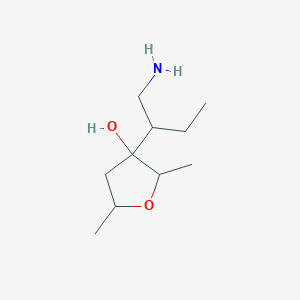
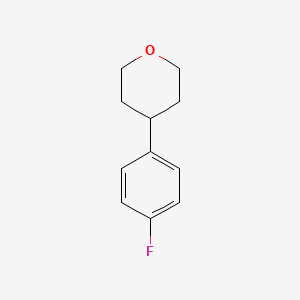
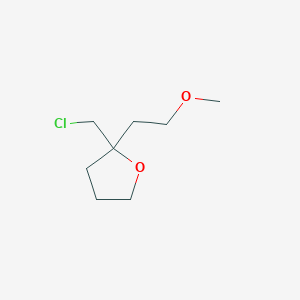
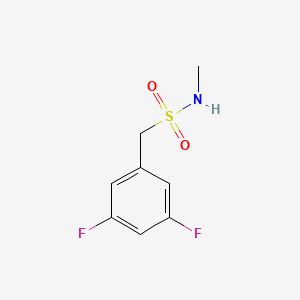
![3-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13175234.png)
